

A Comparative Study of 2-Nitropropene Reactivity with other Nitroalkenes

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Compound of Interest

Compound Name: 2-Nitropropene

Cat. No.: B1617139

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of **2-nitropropene** with other nitroalkenes, supported by experimental data. The information is intended to assist researchers in understanding the chemical behavior of these compounds, which are valuable intermediates in organic synthesis and possess significant biological activities.

Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for their utility in a variety of chemical transformations, including Michael additions, cycloadditions, and reductions.^{[1][2]} The specific structure of the nitroalkene, including the substitution pattern on the double bond, significantly influences its reactivity.^[3]

Comparative Reactivity: An Overview

The reactivity of nitroalkenes as Michael acceptors is a key aspect of their chemical behavior. This reactivity is influenced by both electronic and steric factors.^{[3][4]} Electron-withdrawing groups on the nitroalkene enhance its electrophilicity and thus its reactivity towards nucleophiles, while bulky substituents can hinder the approach of the nucleophile, reducing the reaction rate.^[4]

A quantitative measure of the electrophilicity of Michael acceptors can be given by the electrophilicity parameter E. A more negative E value indicates a higher electrophilicity. While a

comprehensive dataset including **2-nitropropene** is not readily available, a comparison of related compounds provides valuable insights. For instance, a study on the electrophilicities of aliphatic nitroolefins found that substitution patterns significantly impact reactivity. Surprisingly, it was reported that (E)-1-nitro-1-propene and **2-nitropropene** exhibit almost identical reactivities. This suggests that the stronger electronic retardation by the methyl group in **2-nitropropene** is compensated by the stronger steric retardation of the methyl group in (E)-1-nitro-1-propene.

Fatty acid nitroalkenes are another important class of these compounds, and their relative electrophilicities have been studied. Experimental and computational approaches have shown the following trend in electrophilicity: $\text{NO}_2\text{-cLA} \gg \text{NO}_2\text{-LA} > \text{NO}_2\text{-OA}$, where $\text{NO}_2\text{-cLA}$ is nitro-conjugated linoleic acid, $\text{NO}_2\text{-LA}$ is nitro-linoleic acid, and $\text{NO}_2\text{-OA}$ is nitro-oleic acid.[1][5]

Data Presentation: Reactivity of Nitroalkenes

The following table summarizes the available quantitative data on the reactivity of various nitroalkenes.

Nitroalkene	Nucleophile	Solvent	Second-Order Rate Constant (k_2) [$\text{M}^{-1}\text{s}^{-1}$]	Temperature (°C)	Reference
Nitro-oleic acid (OA-NO_2)	Glutathione (GSH)	Phosphate Buffer (pH 7.4)	183	37	[6]
Nitro-linoleic acid (LNO_2)	Glutathione (GSH)	Phosphate Buffer (pH 7.4)	355	37	[6]

Experimental Protocols

General Procedure for Kinetic Analysis of Michaelis Addition of Thiols to Nitroalkenes via UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant for the reaction of a nitroalkene with a thiol nucleophile by monitoring the change in absorbance over time.

Materials:

- Nitroalkene of interest (e.g., **2-nitropropene**, β -nitrostyrene)
- Thiol nucleophile (e.g., glutathione, cysteine, thiophenol)
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- Spectrophotometer capable of kinetic measurements
- Quartz cuvettes

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of the nitroalkene and the thiol in a suitable solvent (e.g., ethanol, DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low to minimize its effect on the reaction rate.
- Reaction Setup: In a quartz cuvette, add the buffer solution and the nitroalkene stock solution to achieve the desired final concentration (e.g., 50 μ M).
- Initiation of Reaction: Start the kinetic measurement by adding a large excess (at least 10-fold) of the thiol stock solution to the cuvette. This ensures pseudo-first-order kinetics with respect to the nitroalkene.
- Data Acquisition: Monitor the decrease in absorbance of the nitroalkene at its λ_{max} or the increase in absorbance of the product at a suitable wavelength over time. The reaction of nitroalkenes with thiols can often be followed spectrophotometrically due to changes in the chromophore.^[7]
- Data Analysis:
 - Under pseudo-first-order conditions, the observed rate constant (k_{obs}) can be determined by fitting the absorbance versus time data to a single exponential decay function.

- The second-order rate constant (k_2) is then calculated by dividing k_{obs} by the concentration of the thiol: $k_2 = k_{\text{obs}} / [\text{Thiol}]$

Synthesis of 2-Nitropropene

2-Nitropropene can be synthesized via a two-step procedure involving a Knoevenagel condensation followed by dehydration.[8]

Step 1: Knoevenagel Condensation to form 2-nitro-1-propanol

- Nitroethane is reacted with formaldehyde in the presence of a base catalyst (e.g., calcium hydroxide) in ethanol.
- The reaction mixture is allowed to stand at room temperature for an extended period (e.g., 48 hours).
- The resulting 2-nitro-1-propanol is then isolated by distillation.

Step 2: Dehydration of 2-nitro-1-propanol to **2-nitropropene**

- The 2-nitro-1-propanol is heated with a dehydrating agent such as phthalic anhydride.
- Alternatively, the alcohol can be esterified with acetic anhydride, and the resulting acetate is heated with a base (e.g., sodium carbonate) to induce elimination.
- The final product, **2-nitropropene**, is purified by fractional distillation.[8]

Signaling Pathways and Biological Relevance

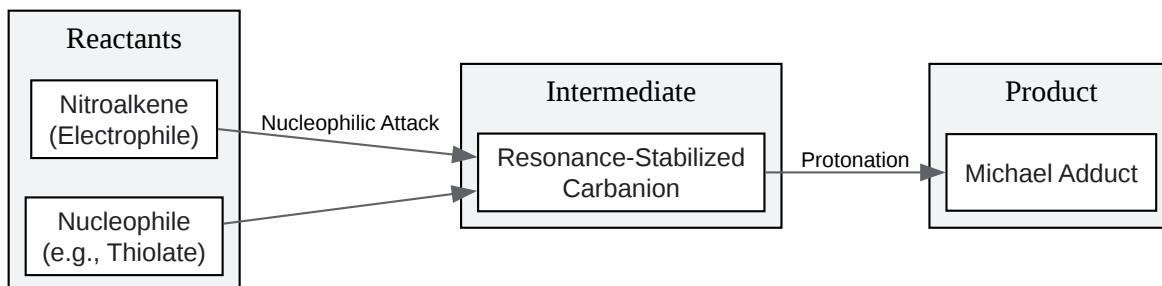
Nitroalkenes, including fatty acid derivatives and β -nitrostyrene, are known to modulate various signaling pathways, primarily through their ability to react with nucleophilic residues (e.g., cysteine) on proteins.[1][9] This covalent modification can alter protein function and trigger downstream cellular responses.

Nitro-fatty acids have been shown to exert anti-inflammatory effects by targeting key signaling proteins.[10][11] For example, they can inhibit the NF- κ B signaling pathway, which is a central regulator of inflammation.[10] Chemoproteomic studies have identified numerous cellular targets of nitro-fatty acids, providing insights into their pleiotropic biological activities.[12]

Similarly, β -nitrostyrene derivatives have been investigated for their potential as therapeutic agents. They have been shown to induce apoptosis in cancer cells and possess antimicrobial properties.[13][14] Recent research has also identified β -nitrostyrene as a cysteine-targeting reversible covalent warhead for target discovery in drug development.[9]

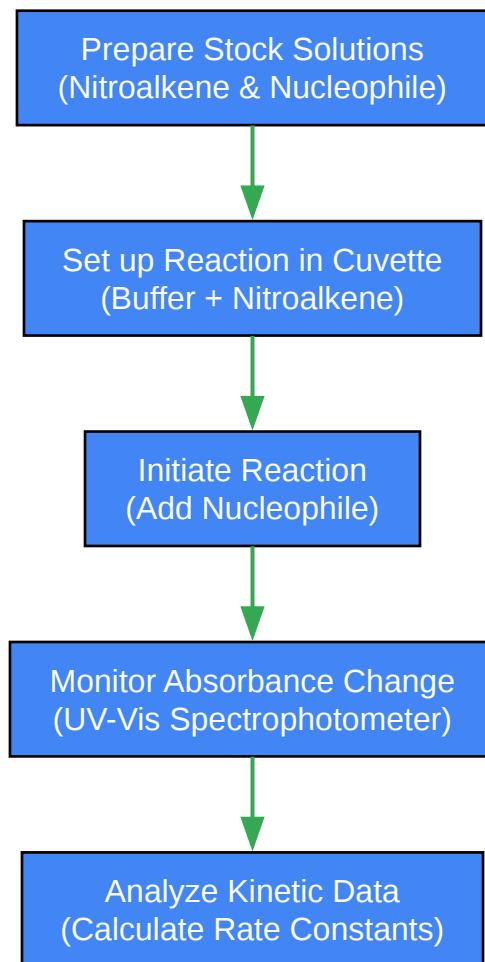
The differential reactivity of various nitroalkenes likely translates to different potencies and selectivities in modulating these biological pathways. A deeper understanding of the structure-reactivity relationships is therefore crucial for the design of novel therapeutic agents.

Visualizations



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Caption: General mechanism of the Michael addition of a nucleophile to a nitroalkene.



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Caption: Experimental workflow for the kinetic analysis of a Michael addition reaction.

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